molecular formula C21H20N2O9 B179311 4-Hydroxyphenytoin glucuronide CAS No. 53819-79-7

4-Hydroxyphenytoin glucuronide

Cat. No. B179311
CAS RN: 53819-79-7
M. Wt: 444.4 g/mol
InChI Key: RCYKZSJKDMUDIE-MXYJCWFVSA-N
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Description

4-Hydroxyphenytoin glucuronide is a primary metabolite involved in the metabolic disorder called the phenytoin (antiarrhythmic) action pathway . It’s a metabolite of phenytoin, an anticonvulsant drug used in the prophylaxis and control of various types of seizures .


Synthesis Analysis

The glucuronidation process is a fundamental process in Phase II metabolism, whereby a wide range of functional groups, including those generated as primary metabolites, may be converted into highly water-soluble, readily excreted glucuronides . The cofactor UDPGA is widely distributed in the body, especially the liver. Fifteen UGT isoforms have been identified as responsible for human glucuronidation .


Molecular Structure Analysis

The molecular formula of 4-Hydroxyphenytoin glucuronide is C21H20N2O9 . It’s a heterocyclic aromatic compound containing an imiazolidinedione moiety substituted by a phenyl group .


Chemical Reactions Analysis

Hydroxyphenytoin can be metabolized by CYP2C19, CYP3A5, CYP2C9, CYP3A4, CYP3A7, CYP2B6, and CYP2D6 to a phenytoin catechol metabolite or undergo glucuronidation by UGT1A6, UGT1A9, UGT1A1, and UGT1A4 to a glucuronide metabolite that can be eliminated in the urine .


Physical And Chemical Properties Analysis

4-Hydroxyphenytoin glucuronide is an extremely weak basic (essentially neutral) compound .

Scientific Research Applications

Metabolism and Pharmacokinetics

4-Hydroxyphenytoin glucuronide is a significant metabolite of phenytoin, an antiepileptic drug, in the human body. It's primarily formed through the action of UDP-glucuronosyltransferase (UGT) enzymes in the liver. The stereoselective formation of 4-Hydroxyphenytoin glucuronide, specifically the (S)-4′-HPPH O-glucuronide, is predominant in human liver microsomes, catalyzed mainly by UGT1A1, UGT1A9, and UGT2B15. This process exhibits considerable variability among individuals, which can influence the pharmacokinetics and efficacy of phenytoin treatment (Nakajima et al., 2007).

Herb-Drug Interactions

Studies have also shown that the pharmacokinetics of phenytoin and its metabolites, including 4-Hydroxyphenytoin glucuronide, can be significantly influenced by herb-drug interactions. For instance, the concurrent administration of Rheum palmatum, a commonly used herb in Chinese medicine, with phenytoin, was found to substantially decrease the bioavailability of phenytoin and its glucuronide metabolites. This interaction suggests the potential impact of herbal treatments on the metabolism and efficacy of certain drugs (Chi et al., 2012).

Genetic Polymorphisms

The extent of the formation of 4-Hydroxyphenytoin glucuronide also exhibits variability due to genetic polymorphisms in UGT enzymes. This variability has been studied in relation to interindividual differences in phenytoin metabolism and its potential toxic reactions. Such studies are crucial in understanding personalized medicine approaches for optimizing drug therapy based on genetic makeup (Yamanaka et al., 2005).

properties

IUPAC Name

(2S,3S,4S,5R)-6-[4-(2,5-dioxo-4-phenylimidazolidin-4-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O9/c24-13-14(25)16(17(27)28)32-18(15(13)26)31-12-8-6-11(7-9-12)21(10-4-2-1-3-5-10)19(29)22-20(30)23-21/h1-9,13-16,18,24-26H,(H,27,28)(H2,22,23,29,30)/t13-,14-,15+,16-,18?,21?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYKZSJKDMUDIE-MXYJCWFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70968608
Record name 4-(2,5-Dihydroxy-4-phenyl-4H-imidazol-4-yl)phenyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyphenytoin glucuronide

CAS RN

53819-79-7
Record name 5-Phenyl-5-(4-hydroxyphenyl)hydantoin glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053819797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2,5-Dihydroxy-4-phenyl-4H-imidazol-4-yl)phenyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
I Phase, II Phase - academia.edu
Drug metabolism is central to biochemical pharmacology. Knowledge of human drug metabolism has been advanced by the wide availability of human hepatic tissue, complemented by …
Number of citations: 5 www.academia.edu
AM Sardanelli, C Isgrò, LL Palese - Molecules, 2021 - mdpi.com
… revealed a large number of high affinity compounds, including rubroskyrin, cepagenin, and a number of compounds conjugated with glucuronic acid (4-hydroxyphenytoin glucuronide, …
Number of citations: 23 www.mdpi.com
SYK Fong, RY Mok, Q Gao, YC Wong… - … : Efficacy, Safety, and …, 2015 - Wiley Online Library
… as well as the elimination rate of phenytoin and its metabolites, phenytoin glucuronide, 4‐hydroxyphenytoin, and 4‐hydroxyphenytoin glucuronide, possibly via alteration of the …
Number of citations: 3 onlinelibrary.wiley.com
MR Franklin - Principles of Toxicology: Environmental and …, 2014 - books.google.com
… For example, the lipid-soluble antiepileptic drug phenytoin must first be converted to 4-hydroxyphenytoin before formation of the very watersoluble 4-hydroxyphenytoin glucuronide. The …
Number of citations: 4 books.google.com
ST Ngo, HM Nguyen, PM Quan, VK Truong, NT Tung… - RSC …, 2020 - pubs.rsc.org
The main protease (Mpro) of the novel coronavirus SARS-CoV-2, which has caused the COVID-19 pandemic, is responsible for the maturation of its key proteins. Thus, inhibiting SARS-…
Number of citations: 31 pubs.rsc.org
JMRL D LEWIS - 2008 - ds.amu.edu.et
We would like to thank many colleagues who have helped us with advice and criticism in the revision and updating of this fifth edition. Their expertise in many specialist areas has …
Number of citations: 2 ds.amu.edu.et
JM RITTER, LD LEWIS, TGK MANT, A FERRO - 2008 - ds.amu.edu.et
We would like to thank many colleagues who have helped us with advice and criticism in the revision and updating of this fifth edition. Their expertise in many specialist areas has …
Number of citations: 7 ds.amu.edu.et
M Jamcis - 2008 - ds.amu.edu.et
We would like to thank many colleagues who have helped us with advice and criticism in the revision and updating of this fifth edition. Their expertise in many specialist areas has …
Number of citations: 0 ds.amu.edu.et
Y Gupta, D Maciorowski, SE Zak, KA Jones… - Methods, 2021 - Elsevier
SARS-CoV-2, the virus that causes COVID-19 consists of several enzymes with essential functions within its proteome. Here, we focused on repurposing approved and investigational …
Number of citations: 31 www.sciencedirect.com
W Wang, B Sun, P Hu, M Zhou, S Sun, P Du, Y Ru… - Metabolites, 2019 - mdpi.com
Flavor is one of the most important sensory characteristics of meat. The development of taste and aroma can be attributed to thousands of flavor molecules and precursors that are …
Number of citations: 22 www.mdpi.com

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